molecular formula C21H19N3O4S B250946 N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B250946
M. Wt: 409.5 g/mol
InChI Key: XUBGGUOCPNGLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide, also known as MNK-1 inhibitor, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation.

Mechanism of Action

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor acts by inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1), a serine/threonine kinase that phosphorylates eIF4E. By blocking the phosphorylation of eIF4E, this compound inhibitor prevents the translation of oncogenic mRNAs and inhibits tumor growth. Additionally, this compound inhibitor has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and other transcription factors.
Biochemical and physiological effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibitor has been shown to inhibit the phosphorylation of eIF4E, leading to the suppression of tumor growth. In addition, this compound inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its specificity for MNK1, which reduces the potential for off-target effects. Additionally, this compound inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound inhibitor is its relatively low potency, which may limit its efficacy in some applications.

Future Directions

There are several future directions for the development of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor. One potential direction is the combination of this compound inhibitor with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent this compound inhibitors that can overcome the limitations of the current compound. Additionally, this compound inhibitor could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, this compound inhibitor could be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurological disorders.
Conclusion:
In conclusion, this compound inhibitor is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound acts by inhibiting the activity of MNK1 and preventing the phosphorylation of eIF4E, leading to the suppression of tumor growth and the production of pro-inflammatory cytokines and chemokines. While this compound inhibitor has several advantages, such as its specificity for MNK1 and good pharmacokinetic properties, there are also several limitations that need to be addressed. Nonetheless, this compound inhibitor remains a promising candidate for further development and evaluation in preclinical and clinical studies.

Synthesis Methods

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor can be synthesized through a multi-step process that involves the coupling of 4-methoxy-3-nitrobenzoic acid with phenylacetyl isothiocyanate, followed by reduction and cyclization to obtain the final product. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and prevent the translation of oncogenic mRNAs, leading to the suppression of tumor growth. Additionally, this compound inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-methoxy-3-[(2-phenylacetyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-27-17-10-9-15(22-20(26)18-8-5-11-28-18)13-16(17)23-21(29)24-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26)(H2,23,24,25,29)

InChI Key

XUBGGUOCPNGLKB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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